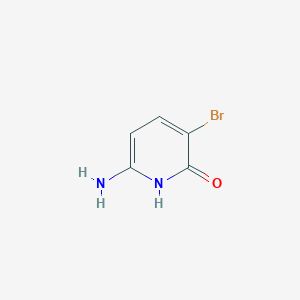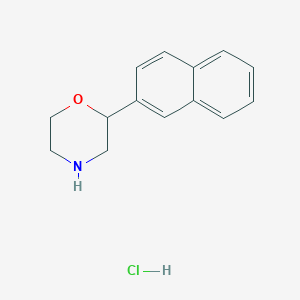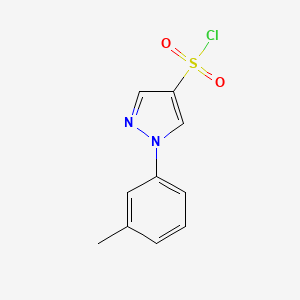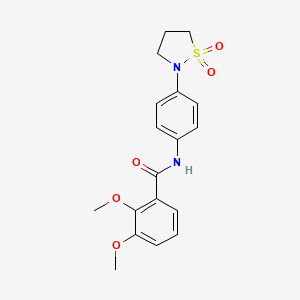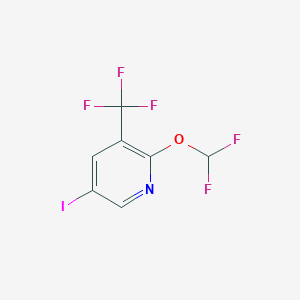
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a nitrogen-containing six-membered ring, and a trifluoromethyl group (CF3). They are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPs typically includes a pyridine ring and a trifluoromethyl group. The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMPs often include the exchange of halogen atoms or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMPs are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .作用機序
The mechanism of action of 2-DFM-5-I-3-TFMP is not yet fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with a variety of molecules, including DNA, proteins, and other biomolecules. The formation of the reactive intermediate is believed to be due to the combination of the two fluorine atoms and the iodine atom, which can form a highly reactive species. The reactive intermediate is then able to react with the target molecule, resulting in the desired biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DFM-5-I-3-TFMP are still being studied, but it is believed to have a variety of effects, including the inhibition of enzymes involved in DNA synthesis, the inhibition of enzymes involved in the metabolism of folic acid, and the inhibition of enzymes involved in the regulation of cell growth and differentiation. It is also believed to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
2-DFM-5-I-3-TFMP has several advantages for laboratory experiments, including its low cost, its high reactivity, and its low toxicity. Its low cost makes it an attractive reagent for use in a variety of laboratory experiments. Its high reactivity makes it useful for synthesizing a variety of biologically active compounds. Its low toxicity makes it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its volatility, which can make it difficult to work with.
将来の方向性
2-DFM-5-I-3-TFMP has a wide range of potential applications in medicinal chemistry and biochemistry. Future research should focus on further exploring its mechanism of action, as well as its potential therapeutic and toxic effects. Additionally, research should focus on developing new synthesis methods for 2-DFM-5-I-3-TFMP, as well as methods for purification and characterization. Research should also focus on exploring its potential applications in drug design and drug delivery systems. Finally, research should focus on exploring its potential applications in the field of analytical chemistry, such as in the development of new sensors and analytical methods.
合成法
2-DFM-5-I-3-TFMP can be synthesized by the reaction of 2-difluoromethoxy-3-iodopyridine with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is typically conducted at room temperature. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography.
科学的研究の応用
2-DFM-5-I-3-TFMP has a wide range of applications in medicinal chemistry and biochemistry. It has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been used as a reagent in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. 2-DFM-5-I-3-TFMP has been used as a reagent in the synthesis of various other biologically active compounds, such as inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
特性
IUPAC Name |
2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKYRWYIZGVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

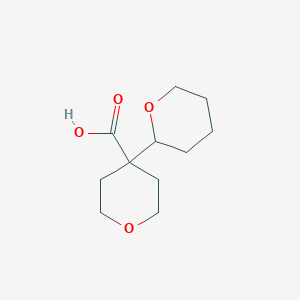
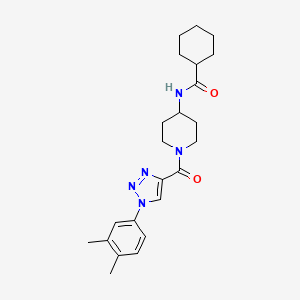
![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
